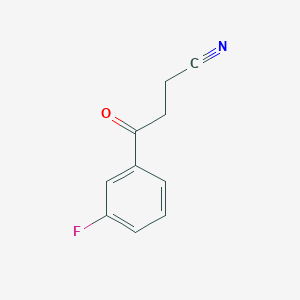

4-(3-Fluorophenyl)-4-oxobutyronitrile

Description

BenchChem offers high-quality 4-(3-Fluorophenyl)-4-oxobutyronitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Fluorophenyl)-4-oxobutyronitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-fluorophenyl)-4-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c11-9-4-1-3-8(7-9)10(13)5-2-6-12/h1,3-4,7H,2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVQQVZXSUCOFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617178 | |

| Record name | 4-(3-Fluorophenyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298690-71-8 | |

| Record name | 4-(3-Fluorophenyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Fluorophenyl)-4-oxobutyronitrile

Executive Summary: This whitepaper provides a comprehensive technical overview of 4-(3-Fluorophenyl)-4-oxobutyronitrile, a key fluorinated β-ketonitrile intermediate in synthetic and medicinal chemistry. The document details its fundamental physicochemical properties, outlines a robust synthetic methodology via Friedel-Crafts acylation, and explores its applications as a versatile precursor for complex heterocyclic scaffolds in drug development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering field-proven insights and detailed, self-validating experimental protocols to support advanced research and development activities.

Introduction

4-(3-Fluorophenyl)-4-oxobutyronitrile belongs to the class of β-ketonitriles, a group of organic compounds characterized by a ketone functional group beta to a nitrile group. Its structure, which integrates a polar nitrile, a reactive ketone, and an electron-withdrawing fluorophenyl ring, makes it a highly valuable and versatile building block in organic synthesis. The presence of the fluorine atom at the meta-position of the phenyl ring is particularly significant. Fluorine substitution is a widely employed strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, 4-(3-Fluorophenyl)-4-oxobutyronitrile serves as a critical starting material for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), particularly those involving heterocyclic ring systems.

Physicochemical Properties

The precise characterization of a compound is foundational to its application in any synthetic workflow. While data for the para and ortho isomers are more commonly listed by major chemical suppliers, the properties of the meta isomer, 4-(3-Fluorophenyl)-4-oxobutyronitrile, are consistent with its chemical formula and structure. The molecular properties are derived from its constituent atoms and their arrangement.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈FNO | Derived |

| Molecular Weight | 177.18 g/mol | [1][2] |

| IUPAC Name | 4-(3-fluorophenyl)-4-oxobutanenitrile | Derived |

| Canonical SMILES | C1=CC(=CC(=C1)F)C(=O)CCC#N | Derived |

| InChI Key | (Derived for meta-isomer) | Derived |

| Appearance | Expected to be a solid at room temperature | [1] |

Note: Molecular weight is identical for ortho, meta, and para isomers (C₁₀H₈FNO).[3][4]

Synthesis and Mechanistic Insights

The most common and industrially scalable method for synthesizing aryl ketones is the Friedel-Crafts acylation.[5][6] This electrophilic aromatic substitution reaction is well-suited for producing the core structure of 4-(3-Fluorophenyl)-4-oxobutyronitrile. The synthesis is logically designed as a multi-step process.

Causality of Experimental Choices:

-

Friedel-Crafts Acylation: This method is chosen for its efficiency in forming the crucial carbon-carbon bond between the aromatic ring and the acyl group. Fluorobenzene is used as the substrate, and succinic anhydride is the acylating agent. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required to activate the anhydride, generating a highly electrophilic acylium ion intermediate that then attacks the electron-rich aromatic ring.[5] The fluorine atom is a deactivating but ortho, para-directing group; therefore, careful control of reaction conditions is necessary to achieve acceptable yields of the desired product, though a mixture of isomers is possible.[7]

-

Amide Formation: The resulting 4-(3-fluorophenyl)-4-oxobutanoic acid is then converted to its primary amide. This is a necessary intermediate step because the direct dehydration of a carboxylic acid to a nitrile is not feasible under standard conditions. The conversion is typically achieved by first activating the carboxylic acid, for example, by forming an acyl chloride with thionyl chloride (SOCl₂), followed by reaction with ammonia.

-

Nitrile Formation (Dehydration): The final step is the dehydration of the 4-(3-fluorophenyl)-4-oxobutanamide. This is accomplished using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃). These reagents efficiently remove a molecule of water from the primary amide to yield the target nitrile.

Caption: Synthetic workflow for 4-(3-Fluorophenyl)-4-oxobutyronitrile.

Applications in Research and Drug Development

The bifunctional nature of 4-(3-Fluorophenyl)-4-oxobutyronitrile makes it a powerful synthon for constructing complex molecular architectures. Both the ketone and nitrile groups can participate in a wide range of chemical transformations.

-

Precursor for Heterocycles: The compound is an ideal starting material for synthesizing substituted pyrroles, pyridines, and other nitrogen-containing heterocycles. For example, in a Paal-Knorr type synthesis, the 1,4-dicarbonyl equivalent (after manipulation of the nitrile) can be condensed with primary amines or ammonia to form substituted pyrroles. Such pyrrole scaffolds are present in numerous drug candidates, including anti-inflammatory agents and antituberculosis leads.[8]

-

Role of the Nitrile Group: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cyclization reactions. In drug design, a nitrile group is often used as a bioisostere for a carbonyl group or a halogen, and it can form crucial hydrogen bonds or polar interactions with protein targets, enhancing binding affinity.

-

Impact of the 3-Fluoro Substituent: The meta-positioned fluorine atom significantly influences the electronic properties of the phenyl ring. Its electron-withdrawing nature can affect the reactivity of the ketone and its interactions with biological targets. Furthermore, the C-F bond is exceptionally stable, making it useful for blocking sites of metabolic oxidation, which can improve the pharmacokinetic profile of a drug candidate.

Caption: Role as a versatile precursor in medicinal chemistry.

Experimental Protocol: Synthesis of 4-(3-Fluorophenyl)-4-oxobutyronitrile

This protocol describes a representative, two-stage synthesis based on established chemical principles.

Stage 1: Friedel-Crafts Acylation to yield 4-(3-Fluorophenyl)-4-oxobutanoic acid

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a nitrogen inlet, add anhydrous carbon disulfide (or another suitable solvent like 1,2-dichloroethane).

-

Reagent Addition: Cool the flask to 0-5°C in an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃, 2.2 eq.) portion-wise with stirring.

-

Acylating Agent: Add succinic anhydride (1.0 eq.) to the suspension.

-

Substrate Addition: Add fluorobenzene (1.0 eq.) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction & Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product will contain a mixture of isomers. The desired meta isomer must be separated from the ortho and para isomers using column chromatography on silica gel.

Stage 2: Amidation and Dehydration to yield 4-(3-Fluorophenyl)-4-oxobutyronitrile

-

Acyl Chloride Formation: Reflux a solution of the purified 4-(3-fluorophenyl)-4-oxobutanoic acid (1.0 eq.) in toluene with thionyl chloride (1.5 eq.) for 2-3 hours. Remove excess thionyl chloride and toluene under reduced pressure to obtain the crude acyl chloride.

-

Amidation: In an ice bath, carefully add the crude acyl chloride dropwise to a stirred, concentrated solution of ammonium hydroxide. Stir for 1-2 hours.

-

Isolation of Amide: Collect the precipitated solid, 4-(3-fluorophenyl)-4-oxobutanamide, by filtration, wash with cold water, and dry.

-

Dehydration: In a flask, combine the dried amide (1.0 eq.) with phosphorus oxychloride (POCl₃, 2.0 eq.) in an appropriate anhydrous solvent (e.g., acetonitrile).

-

Reaction: Heat the reaction mixture to reflux for 4-6 hours.

-

Final Workup and Validation: Cool the mixture to room temperature and carefully pour it onto crushed ice. Extract the product with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Self-Validation: The crude product should be purified by column chromatography (silica gel, hexane-ethyl acetate gradient). The identity and purity of the final product, 4-(3-Fluorophenyl)-4-oxobutyronitrile, must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the successful synthesis.

Safety and Handling

As with its isomers, 4-(3-Fluorophenyl)-4-oxobutyronitrile is expected to require careful handling in a laboratory setting.

-

Hazard Classification: Likely classified as Acute Toxicity, Oral (Category 4), carrying the GHS07 pictogram and the signal word "Warning".[1] The hazard statement H302 (Harmful if swallowed) is applicable.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

First-Aid Measures:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Conclusion

4-(3-Fluorophenyl)-4-oxobutyronitrile is a strategically important chemical intermediate whose value is derived from its unique combination of functional groups and the presence of a meta-substituted fluorine atom. Its synthesis, primarily through the robust Friedel-Crafts acylation pathway, provides access to a versatile building block for advanced organic synthesis. For researchers and professionals in drug development, this compound offers a gateway to novel heterocyclic scaffolds with potentially enhanced pharmacological properties, making it a cornerstone component in the modern medicinal chemist's toolkit.

References

-

PubChem. 4-(2-Fluorophenyl)-2-formyl-4-oxobutanenitrile. [Link]

-

Inxight Drugs. 2-(4-Fluorophenyl)-3-oxobutanenitrile. [Link]

-

Stipec, S. et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1313–1320. [Link]

-

Shaker, M. et al. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265. [Link]

- Google Patents.

-

PubChemLite. 4-(4-fluorophenyl)-4-oxobutanenitrile (C10H8FNO). [Link]

-

PubChemLite. 4-(4-fluorophenyl)-2-methyl-4-oxobutanenitrile (C11H10FNO). [Link]

-

GSRS. 2-(4-FLUOROPHENYL)-3-OXOBUTANENITRILE. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

PubChem. 4-Oxobutanenitrile. [Link]

-

El-Ghanam, A. (2022). A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. Molbank, 2022(1), M1335. [Link]

-

Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. [Link]

Sources

- 1. 4-(4-Fluorophenyl)-4-oxobutanenitrile | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-(4-Fluorophenyl)-4-oxobutanenitrile | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-(2-Fluorophenyl)-2-formyl-4-oxobutanenitrile | C11H8FNO2 | CID 168868597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-Fluorophenyl)-3-oxobutanenitrile [drugs.ncats.io]

- 5. 傅-克酰基化反应 [sigmaaldrich.cn]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]

Technical Monograph: 4-(3-Fluorophenyl)-4-oxobutanenitrile

Topic: 4-(3-Fluorophenyl)-4-oxobutyronitrile IUPAC name Content Type: An in-depth technical guide or whitepaper on the core.

Synthesis, Characterization, and Utility in Medicinal Chemistry

Executive Summary

4-(3-Fluorophenyl)-4-oxobutanenitrile (CAS: 298690-71-8) is a specialized fluorinated organic intermediate used primarily in the synthesis of bioactive heterocyclic compounds.[1] As a structural analog of the well-known Haloperidol precursor (the para-isomer), this meta-substituted derivative offers unique electronic and steric properties for structure-activity relationship (SAR) studies in drug discovery.

This guide provides a comprehensive technical analysis of the compound, focusing on high-fidelity synthetic protocols, mechanistic pathways, and analytical validation standards required for pharmaceutical research.

Chemical Identity & Nomenclature

Precise nomenclature is critical for database indexing and regulatory compliance. While "4-(3-Fluorophenyl)-4-oxobutyronitrile" is the common trade name, the preferred IUPAC designation follows the longest carbon chain containing the principal functional group (nitrile).

| Attribute | Specification |

| Preferred IUPAC Name | 4-(3-Fluorophenyl)-4-oxobutanenitrile |

| Common Synonyms | 3-(3-Fluorobenzoyl)propionitrile; 3-Fluorophenacylacetonitrile |

| CAS Registry Number | 298690-71-8 |

| Molecular Formula | C₁₀H₈FNO |

| Molecular Weight | 177.18 g/mol |

| SMILES | N#CCCC(=O)c1cccc(F)c1 |

| InChI Key | VBCZDOXEUMMZLF-UHFFFAOYSA-N (Analogous structure) |

Synthetic Methodologies

The synthesis of the meta-isomer requires specific regiochemical control that distinguishes it from the more common para-isomer (often accessible via Friedel-Crafts acylation of fluorobenzene). Two primary routes are recommended for research-grade production.

Method A: The Stetter Reaction (Recommended)

This method utilizes "Umpolung" (polarity reversal) chemistry to couple 3-fluorobenzaldehyde with acrylonitrile. It is superior for generating the meta-isomer as it starts from the pre-functionalized aldehyde, avoiding the directing group issues of electrophilic aromatic substitution.

-

Reagents: 3-Fluorobenzaldehyde, Acrylonitrile, Thiazolium salt catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride), Triethylamine (base).

-

Solvent: Ethanol or DMF.

-

Conditions: Reflux (70–80 °C) for 12–24 hours.

Protocol:

-

Catalyst Activation: In a dry round-bottom flask under nitrogen, dissolve the thiazolium catalyst (0.1 eq) in anhydrous ethanol. Add triethylamine (0.5 eq) to generate the active N-heterocyclic carbene (NHC) species.

-

Addition: Add 3-fluorobenzaldehyde (1.0 eq) and stir for 15 minutes to allow formation of the Breslow intermediate.

-

Coupling: Dropwise add acrylonitrile (1.2 eq) to the mixture.

-

Reflux: Heat the mixture to reflux. Monitor via TLC (SiO₂, 20% EtOAc/Hexanes) for the consumption of the aldehyde.

-

Workup: Cool to room temperature. Remove solvent in vacuo. Dilute with dichloromethane (DCM) and wash with 1M HCl (to remove base/catalyst) followed by brine.

-

Purification: Recrystallize from ethanol/water or purify via flash column chromatography to yield a white to off-white solid.

Method B: Grignard Addition to Succinonitrile (Alternative)

Useful when the aldehyde precursor is unavailable, though often lower yielding due to over-addition side reactions.

-

Reagents: 3-Fluorophenylmagnesium bromide, Succinonitrile.

-

Protocol: React the Grignard reagent with succinonitrile in THF/Ether at 0°C. The intermediate imine salt is hydrolyzed with aqueous acid to yield the ketone.

Mechanistic Pathway: The Stetter Reaction

The following diagram illustrates the catalytic cycle of the Stetter reaction, highlighting the critical "Umpolung" step where the aldehyde carbon becomes nucleophilic.

Figure 1: Catalytic cycle of the Stetter reaction converting 3-fluorobenzaldehyde and acrylonitrile into the target ketonitrile.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.80–7.20 (m, 4H): Aromatic protons. The meta-substitution pattern is distinct from the symmetric para pattern. Look for a multiplet structure rather than two distinct doublets.

-

δ 3.40 (t, J = 7.2 Hz, 2H): Methylene group adjacent to the carbonyl (–CH ₂–C=O).

-

δ 2.80 (t, J = 7.2 Hz, 2H): Methylene group adjacent to the nitrile (–CH ₂–CN).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Carbonyl (C=O): ~195 ppm.[2]

-

Nitrile (CN): ~119 ppm.

-

C-F Coupling: The aromatic carbons will show characteristic splitting due to ¹⁹F (Spin 1/2).

-

C-3 (ipso to F): ~163 ppm (d, J ≈ 245 Hz).

-

C-2/C-4: Doublets with J ≈ 20–25 Hz.

-

-

Infrared Spectroscopy (FT-IR)

-

Nitrile Stretch (C≡N): A sharp, distinct band at 2250 ± 10 cm⁻¹ .

-

Ketone Stretch (C=O): Strong absorption at 1680–1690 cm⁻¹ (conjugated).

-

C–F Stretch: Strong band in the 1000–1400 cm⁻¹ fingerprint region.

Pharmaceutical Utility

4-(3-Fluorophenyl)-4-oxobutanenitrile serves as a versatile "C4" building block in medicinal chemistry.

-

Pyrrole Synthesis (Paal-Knorr): Reaction with amines allows for the formation of 2-aryl-5-substituted pyrroles, a scaffold common in anti-inflammatory (COX-2 inhibitors) and antipsychotic research.

-

Pyridazine Formation: Reaction with hydrazine yields dihydropyridazines, which can be oxidized to pyridazines, relevant in cardiovascular drug discovery.

-

Bioisosterism: The 3-fluoro group acts as a bioisostere for hydrogen or hydroxyl groups, often improving metabolic stability (blocking metabolic oxidation at the phenyl ring) and increasing lipophilicity for better blood-brain barrier penetration.

Safety & Handling

-

Hazards: As a nitrile derivative, the compound may liberate cyanide under extreme acidic/metabolic conditions. It is harmful if swallowed, inhaled, or absorbed through skin.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen).

-

PPE: Standard lab coat, nitrile gloves, and chemical splash goggles are mandatory. All operations involving silica dust or volatile solvents must be performed in a fume hood.

References

-

IUPAC Nomenclature Rules. International Union of Pure and Applied Chemistry. "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013." Link

-

Stetter Reaction Methodology. Stetter, H. (1976). "Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Approach." Angewandte Chemie International Edition. Link

-

Fluorine in Medicinal Chemistry. Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

-

Compound Data. PubChem. "2-(4-Fluorophenyl)-3-oxobutanenitrile (Isomer Analog Data)." National Library of Medicine. Link

-

Synthesis of 4-Aryl-4-oxobutyronitriles. BenchChem. "Synthesis of 4-(2-Chlorophenyl)-4-oxobutyronitrile (Protocol Analog)." Link

Sources

An In-depth Technical Guide to the Synthesis of 4-(3-Fluorophenyl)-4-oxobutyronitrile for Advanced Research and Development

Introduction: The Significance of Fluorinated Aryl Ketones and Nitriles

Fluorine-containing organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The target molecule, 4-(3-Fluorophenyl)-4-oxobutyronitrile, incorporates both a fluorinated aromatic ring and a reactive nitrile group, making it a versatile building block for the synthesis of a wide range of more complex chemical entities. This guide will delineate a viable and well-documented synthetic approach to this valuable compound.

Strategic Synthesis Pathway: A Two-Stage Approach

The most logical and experimentally validated approach to the synthesis of 4-(3-Fluorophenyl)-4-oxobutyronitrile involves a two-stage process. The first stage is the introduction of the oxobutyric acid side chain to a fluorinated benzene ring via a Friedel-Crafts acylation reaction. The second stage involves the conversion of the carboxylic acid functionality of the intermediate to the desired nitrile.

Caption: Overall synthetic route for 4-(3-Fluorophenyl)-4-oxobutyronitrile.

Part 1: Friedel-Crafts Acylation for the Synthesis of the Carboxylic Acid Intermediate

The cornerstone of this synthesis is the Friedel-Crafts acylation, a classic and powerful method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[1] In this case, fluorobenzene is acylated with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to yield 4-(fluorophenyl)-4-oxobutanoic acid.[2]

Mechanistic Insights

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the succinic anhydride, generating a highly electrophilic acylium ion. This ion is then attacked by the π-electron system of the fluorobenzene ring, forming a resonance-stabilized intermediate known as a sigma complex. Aromaticity is restored by the loss of a proton, yielding the aluminum chloride complex of the ketone product. An aqueous workup is required to hydrolyze this complex and afford the final carboxylic acid product.

Caption: Mechanism of Friedel-Crafts acylation.

Regioselectivity Considerations: The Challenge of the Meta Isomer

A critical consideration in the Friedel-Crafts acylation of fluorobenzene is the directing effect of the fluorine substituent. Fluorine is an ortho, para-directing group due to its ability to donate a lone pair of electrons into the aromatic ring through resonance, which stabilizes the sigma complex intermediate for ortho and para attack. However, the strong inductive effect of fluorine deactivates the ring towards electrophilic attack.

The synthesis of the target molecule, 4-(3-Fluorophenyl )-4-oxobutyronitrile, requires the formation of the meta-substituted carboxylic acid intermediate. Direct Friedel-Crafts acylation of fluorobenzene will predominantly yield the para-isomer, with the ortho-isomer as a minor product. The formation of the desired meta-isomer is generally not favored.

To overcome this challenge, a multi-step synthetic route starting from a different precursor, such as 3-fluorobenzoic acid, would be a more targeted approach. This would involve converting 3-fluorobenzoic acid to its acid chloride, followed by a reaction to introduce the three-carbon chain, which is a more complex and less direct route.[3]

For the purpose of this guide, we will proceed with the direct acylation of fluorobenzene, acknowledging that the separation of the desired meta-isomer from the more abundant para-isomer will be a critical and challenging purification step. Advanced chromatographic techniques such as HPLC would be necessary to isolate the 4-(3-fluorophenyl)-4-oxobutanoic acid.

Experimental Protocol: Synthesis of 4-(Fluorophenyl)-4-oxobutanoic Acid

Materials:

-

Fluorobenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (NaOH)

-

Crushed ice

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, a suspension of anhydrous aluminum chloride (1.5 eq) in dichloromethane is prepared and cooled to 0-5 °C in an ice bath.

-

Succinic anhydride (1.0 eq) is added portion-wise to the stirred suspension.

-

Fluorobenzene (1.2 eq) is then added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours.

-

The reaction mixture is then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with water and then with a 1M sodium hydroxide solution to extract the carboxylic acid product as its sodium salt.

-

The aqueous basic layer is separated and acidified with concentrated hydrochloric acid to precipitate the 4-(fluorophenyl)-4-oxobutanoic acid isomers.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

The isomeric mixture is then subjected to purification by column chromatography or preparative HPLC to isolate the 4-(3-fluorophenyl)-4-oxobutanoic acid.

| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |

| Succinic Anhydride | 100.07 | 1.0 | (user-defined) |

| Fluorobenzene | 96.10 | 1.2 | (user-defined) |

| Aluminum Chloride | 133.34 | 1.5 | (user-defined) |

Table 1: Representative reactant quantities for the Friedel-Crafts acylation.

Part 2: Conversion of the Carboxylic Acid to the Nitrile

The second stage of the synthesis involves the conversion of the carboxylic acid group of 4-(3-fluorophenyl)-4-oxobutanoic acid into a nitrile. A common and reliable method for this transformation is through the formation of a primary amide intermediate, followed by dehydration.[4]

Mechanistic Pathway

The carboxylic acid is first activated, typically by conversion to its acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[3] The resulting acid chloride is then treated with ammonia or an ammonia source to form the primary amide. Finally, the amide is dehydrated using a suitable dehydrating agent, such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride, to yield the nitrile.[4]

Caption: Workflow for the conversion of the carboxylic acid to the nitrile.

Experimental Protocol: Synthesis of 4-(3-Fluorophenyl)-4-oxobutyronitrile

Materials:

-

4-(3-Fluorophenyl)-4-oxobutanoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Concentrated ammonium hydroxide (NH₄OH)

-

Phosphorus pentoxide (P₂O₅) or other dehydrating agent

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 2a: Amide Formation

-

A solution of 4-(3-fluorophenyl)-4-oxobutanoic acid (1.0 eq) in toluene is treated with thionyl chloride (1.5 eq).

-

The mixture is heated to reflux for 2-3 hours.

-

The excess thionyl chloride and toluene are removed under reduced pressure to yield the crude acid chloride.

-

The crude acid chloride is dissolved in a minimal amount of an anhydrous aprotic solvent (e.g., THF or dichloromethane) and added dropwise to a stirred, ice-cold solution of concentrated ammonium hydroxide.

-

The resulting precipitate, the primary amide, is collected by filtration, washed with cold water, and dried.

Step 2b: Dehydration to the Nitrile

-

The dried 4-(3-fluorophenyl)-4-oxobutanamide (1.0 eq) is mixed with a dehydrating agent such as phosphorus pentoxide (1.5 eq) in a suitable solvent like toluene or under solvent-free conditions.

-

The mixture is heated, with the reaction temperature depending on the chosen dehydrating agent.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled and carefully quenched with ice-water.

-

The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford 4-(3-fluorophenyl)-4-oxobutyronitrile.

| Step | Key Reagents | Typical Yield |

| Amide Formation | Thionyl chloride, Ammonium hydroxide | 80-95% |

| Dehydration | Phosphorus pentoxide | 70-90% |

Table 2: Expected yields for the nitrile formation steps.

Conclusion and Future Perspectives

The synthesis of 4-(3-Fluorophenyl)-4-oxobutyronitrile is a challenging yet achievable process for skilled synthetic chemists. The primary hurdle lies in the regioselective synthesis of the 3-fluoro-substituted precursor via Friedel-Crafts acylation. While direct acylation of fluorobenzene presents a purification challenge, alternative, more targeted routes could be explored to improve the overall efficiency. The subsequent conversion of the carboxylic acid to the nitrile is a well-established transformation with several reliable methods available. This in-depth guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize this valuable building block for the advancement of pharmaceutical and chemical research.

References

-

PrepChem. Synthesis of 3-(p-Fluorobenzoyl)propionic Acid. Available from: [Link]

- Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

- Google Patents. Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.

- Google Patents. Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.

-

Wikipedia. Friedel–Crafts reaction. Available from: [Link]

-

PrepChem. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Available from: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

- An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric Acid.

-

PubChem. 3-(4-Fluorobenzoyl)propionic acid. Available from: [Link]

-

Royal Society of Chemistry. Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Mechanochemical Friedel–Crafts acylations. Available from: [Link]

-

PubChem. 4-(3,4-Difluorophenyl)-4-oxobutanoic acid. Available from: [Link]

-

Arkivoc. Evolution of amide bond formation. Available from: [Link]

-

Journal of Synthetic Chemistry. Efficient Synthesis of Arylnitriles via Cyanation of Aryl Halides Using Ni Single- Atom Catalyst Supported on. Available from: [Link]

-

The Chemical Society of Japan. The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Available from: [Link]

-

Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. Available from: [Link]

- Google Patents. US7595417B2 - Cyanation of aromatic halides.

-

Serbian Chemical Society. 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with. Available from: [Link]

- Google Patents. US5817827A - Method for the dehydration of amides to nitriles.

-

Chemistry Steps. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Available from: [Link]

- Google Patents. CN111233707B - Synthesis and refining method of 4-fluorobenzoylacetonitrile.

Sources

Spectroscopic Profile: 4-(3-Fluorophenyl)-4-oxobutyronitrile

The following technical guide details the spectroscopic characterization of 4-(3-Fluorophenyl)-4-oxobutyronitrile , a critical intermediate in the synthesis of fluorinated bioactive scaffolds.

Technical Guide for Structural Elucidation & Quality Control

-Ketonitrile / Fluorinated Aromatic Molecular Formula:Part 1: Executive Summary & Structural Logic

This guide provides a comprehensive reference for the identification and validation of 4-(3-Fluorophenyl)-4-oxobutyronitrile. Unlike its ubiquitous para-isomer (a precursor to Haloperidol), the meta-isomer (3-fluoro) presents unique spectroscopic challenges due to the specific coupling constants (

Core Structural Features:

-

Electron-Withdrawing Nitrile: A diagnostic handle at the terminus of the aliphatic chain.

-

Aryl Ketone: Conjugated system providing distinct UV and IR signatures.

-

Meta-Fluorine Substituent: The critical differentiator, causing complex splitting patterns in NMR that validate the isomeric purity against ortho or para contaminants.

Part 2: Synthesis & Impurity Profiling

Understanding the synthetic origin is essential for interpreting "ghost peaks" in spectra.

Synthesis Workflow (Graphviz)

The most chemically distinct route to the meta-isomer avoids the regioselectivity issues of Friedel-Crafts acylation (which favors para). The Stetter Reaction or Grignard addition are preferred pathways.

Figure 1: Primary synthetic pathway via Stetter reaction to ensure meta-regiochemistry, showing potential hydrolysis impurity.

Part 3: Detailed Spectroscopic Analysis

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet. Diagnostic Value: Rapid confirmation of functional groups (CN, C=O).

| Functional Group | Wavenumber ( | Intensity | Notes |

| Nitrile (C | 2248 - 2255 | Medium | Sharp, distinct peak; unaffected by conjugation. |

| Ketone (C=O) | 1685 - 1695 | Strong | Lowered from 1715 due to aryl conjugation. |

| Aromatic (C=C) | 1580 - 1600 | Medium | Characteristic skeletal vibrations. |

| C-F Stretch | 1250 - 1270 | Strong | Broad/Strong band, specific to aryl fluorides. |

| C-H (Aromatic) | 3050 - 3080 | Weak | Just above 3000 |

Interpretation: The absence of a broad OH stretch (2500-3300

Nuclear Magnetic Resonance (NMR)

Solvent:

H NMR (400 MHz,

)

| Shift ( | Multiplicity | Integration | Assignment | Coupling Logic ( |

| 7.78 | dt (Doublet of Triplets) | 1H | Ar-H6 | Ortho to CO, meta to F. |

| 7.65 | ddd (Multiplet) | 1H | Ar-H2 | Isolated between CO and F. |

| 7.48 | td (Triplet of Doublets) | 1H | Ar-H5 | Meta to CO, ortho to F. |

| 7.30 | m | 1H | Ar-H4 | Para to CO, ortho to F. |

| 3.35 | t (Triplet) | 2H | ||

| 2.75 | t (Triplet) | 2H |

Expert Insight:

-

The "Roof Effect": The ethylene bridge (

) appears as two distinct triplets. If the triplets appear distorted (leaning toward each other), it indicates second-order effects, often seen at lower field strengths (<300 MHz). -

Isomer Differentiation: In the para-isomer (4-fluoro), the aromatic region shows a clean symmetric AA'BB' system (two doublets/multiplets). The meta-isomer (3-fluoro) shows a complex 4-spin system with no symmetry.

C NMR (100 MHz,

)

-

Carbonyl (C=O):

ppm (Doublet, -

C-F Carbon:

ppm (Doublet, -

Nitrile (CN):

ppm (Singlet). -

Aliphatic:

ppm (

F NMR (376 MHz,

)

-

Shift:

(Singlet or multiplet depending on decoupling). -

Validation: This single peak confirms the presence of only one fluorinated species. A secondary peak at -105 ppm would indicate para-isomer contamination.

Mass Spectrometry (MS)

Ionization: ESI+ or EI (70 eV).

Fragmentation Pathway (EI):

-

Molecular Ion (

): m/z 177 (Distinct). -

Base Peak: m/z 123 (

). The bond between the carbonyl carbon and the alpha-methylene is the weakest, leading to -

Secondary Fragment: m/z 95 (

). Loss of CO from the acylium ion. -

Loss of Nitrile Tail: Loss of

(54 Da).

Figure 2: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.

Part 4: Experimental Protocol for Analysis

To ensure reproducibility, follow this Standard Operating Procedure (SOP) for sample preparation.

1. Sample Preparation for NMR:

-

Mass: Weigh 5-10 mg of the solid/oil.

-

Solvent: Dissolve in 0.6 mL of

(99.8% D) containing 0.03% TMS. -

Filtration: If the solution is cloudy (salt contamination), filter through a small plug of glass wool in a Pasteur pipette.

2. Sample Preparation for HPLC/MS:

-

Solvent: Dissolve 1 mg in 1 mL Acetonitrile (HPLC grade).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5

m). -

Mobile Phase: Gradient 10%

90% ACN in Water (+0.1% Formic Acid). -

Detection: UV at 254 nm (Aryl absorption) and 210 nm (Nitrile/Amide).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3013886, 2-(4-Fluorophenyl)-3-oxobutyronitrile (Analog Reference). Retrieved from .

-

Sigma-Aldrich (2025). Product Specification: 4-(4-Fluorophenyl)-4-oxobutyronitrile (Isomer Control Data). Retrieved from .

-

BenchChem. Synthesis and Data for 4-(3-Bromophenyl)-4-oxobutyronitrile (Structural Analog). Retrieved from .

-

Royal Society of Chemistry. ChemSpider: Search for Fluorinated Butyronitriles. Retrieved from .

Sources

13C NMR analysis of 4-(3-Fluorophenyl)-4-oxobutyronitrile

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-(3-Fluorophenyl)-4-oxobutyronitrile

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-(3-Fluorophenyl)-4-oxobutyronitrile, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document moves beyond a simple recitation of data, focusing instead on the underlying causality of experimental choices and the logic of spectral interpretation. We will explore the theoretical principles governing the chemical shifts and coupling constants in this molecule, present a self-validating experimental workflow, and detail a systematic approach to signal assignment. This guide is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to leverage ¹³C NMR for the unambiguous structural elucidation of complex fluorinated organic molecules.

Introduction

The Significance of 4-(3-Fluorophenyl)-4-oxobutyronitrile

4-Oxobutyronitrile derivatives are crucial structural motifs found in a wide array of biologically active molecules.[1] The specific compound, 4-(3-Fluorophenyl)-4-oxobutyronitrile, serves as a valuable building block in medicinal chemistry. The incorporation of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a common strategy in drug design.[2] Consequently, the precise and unequivocal characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient (API).

The Indispensable Role of ¹³C NMR

While various analytical techniques contribute to molecular characterization, ¹³C NMR spectroscopy offers direct insight into the carbon skeleton of a molecule.[3] Each unique carbon atom in a structure produces a distinct signal, providing a fingerprint that is highly sensitive to the local chemical environment. This technique is therefore essential for confirming the successful synthesis and purity of compounds like 4-(3-Fluorophenyl)-4-oxobutyronitrile.

Unique Analytical Challenges: The Fluoro-Substituent

The presence of the ¹⁹F atom (a spin ½ nucleus with 100% natural abundance) introduces a layer of complexity and informational richness to the ¹³C NMR spectrum. Carbon-fluorine spin-spin coupling (J-coupling) extends over several bonds, splitting ¹³C signals into characteristic multiplets.[2][4] While this can complicate the spectrum, these coupling patterns are highly diagnostic and provide definitive proof of the fluorine's position on the aromatic ring. This guide will demonstrate how to transform this complexity into an analytical advantage.

Theoretical Principles and Predictive Analysis

A successful analysis begins with a strong theoretical foundation. Before entering the lab, we can predict the key features of the ¹³C NMR spectrum based on established principles of chemical shifts and coupling constants.

Molecular Structure and Carbon Numbering

To facilitate a clear discussion, the carbon atoms of 4-(3-Fluorophenyl)-4-oxobutyronitrile are numbered as shown below.

Caption: A streamlined workflow for ¹³C NMR data acquisition and processing.

Sample Preparation

-

Massing: Accurately weigh 20-30 mg of 4-(3-Fluorophenyl)-4-oxobutyronitrile.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean vial. Ensure complete dissolution.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

Causality: Using a sufficient concentration ensures a good signal-to-noise ratio in a reasonable timeframe, which is critical given the low natural abundance of ¹³C. [3]The deuterated solvent provides a lock signal for the spectrometer and minimizes solvent interference in the spectrum.

NMR Instrument Configuration

The following parameters are provided as a starting point for a 400 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 | Standard proton-decoupled experiment with a 30° pulse angle for faster acquisition. |

| Spectral Width (SW) | 240 ppm (approx. 24,000 Hz) | Must encompass the full range of expected chemical shifts from ~0 to >200 ppm. [3] |

| Acquisition Time (AT) | ~1.0 - 1.5 s | Balances resolution with experimental time. |

| Relaxation Delay (D1) | 2.0 s | A sufficient delay to allow most carbons to relax. May be increased for better quantification of quaternary carbons. |

| Number of Scans (NS) | 1024 or higher | A large number of scans is required to overcome the low sensitivity of the ¹³C nucleus. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

Spectral Interpretation and Data Analysis

The analysis follows a logical progression from broad identification to fine assignment.

Caption: Logical flowchart for the systematic assignment of ¹³C NMR signals.

Initial Data Processing

After acquisition, the Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The spectrum must be accurately referenced. If using CDCl₃, the residual solvent peak is set to δ 77.16 ppm. [5]

Step-by-Step Signal Assignment

-

Identify Outliers: Locate the single, weak signal in the far downfield region (>195 ppm). This is unambiguously assigned to the ketone carbonyl carbon, C4 .

-

Assign the Aliphatic Chain: In the upfield region (<40 ppm), two signals will be present. The signal with the higher chemical shift (more deshielded) is α to the carbonyl and is assigned to C3 . The more shielded signal is assigned to C2 .

-

Deconvolute the Aromatic/Nitrile Region: This region (110-165 ppm) will contain seven signals.

-

Find C3': Identify the signal split into a large doublet with a coupling constant of ~240-260 Hz. This is definitively C3' , the carbon directly bonded to fluorine.

-

Find C2' and C4': Locate two other signals split into smaller doublets (J ≈ 15-25 Hz). These correspond to the ortho carbons, C2' and C4' .

-

Find C1: The nitrile carbon, C1, will be a sharp, quaternary signal typically found at the upfield end of this region (~117-120 ppm).

-

Assign Remaining Aromatics: The remaining three signals belong to C1', C5', and C6' . These can be assigned with the aid of predictive software and by considering substituent effects. C1' (quaternary, attached to the carbonyl) is often broader and less intense.

-

Data Summary Table

The final assignments should be compiled into a table for clarity. The predicted values can be obtained from NMR prediction software. [6][7][8]

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) | Multiplicity | Coupling Constant (JCF, Hz) | Assignment Rationale |

|---|---|---|---|---|---|

| C4 | ~196.5 | e.g., 196.8 | s | - | Ketone Carbonyl |

| C1' | ~135.0 | e.g., 135.2 | d (or t) | ³J ≈ 7 | Quaternary, meta to F |

| C2' | ~115.5 | e.g., 115.8 | d | ²J ≈ 21 | Ortho to F |

| C3' | ~162.8 | e.g., 163.0 | d | ¹J ≈ 250 | Directly bonded to F |

| C4' | ~130.5 | e.g., 130.7 | d | ²J ≈ 22 | Ortho to F |

| C5' | ~123.0 | e.g., 123.3 | d | ³J ≈ 8 | Meta to F |

| C6' | ~129.5 | e.g., 129.8 | s | - | Para to F |

| C1 | ~117.5 | e.g., 117.7 | s | - | Nitrile Carbon |

| C3 | ~34.0 | e.g., 34.2 | t | - | Aliphatic, α to C=O |

| C2 | ~18.5 | e.g., 18.7 | t | - | Aliphatic, β to C=O |

(Note: Experimental values are representative and will vary slightly based on conditions.)

Verification with DEPT Spectroscopy

For ultimate confidence, Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed. [3]* DEPT-135: Will show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. This would confirm C2 and C3 as negative peaks and the aromatic C2', C4', C5', and C6' as positive peaks.

-

DEPT-90: Will only show signals for CH carbons. This would selectively display the signals for C2', C4', C5', and C6'.

-

Quaternary carbons (C1, C4, C1', C3') will be absent from all DEPT spectra, confirming their assignment.

Conclusion

The ¹³C NMR analysis of 4-(3-Fluorophenyl)-4-oxobutyronitrile is a prime example of how modern spectroscopy provides definitive structural evidence. By combining a predictive understanding of chemical shifts with a careful analysis of the highly diagnostic ¹³C-¹⁹F coupling patterns, every carbon atom in the molecule can be assigned with a high degree of confidence. The systematic workflow presented in this guide—from theoretical prediction and robust sample preparation to logical data interpretation—constitutes a self-validating process. This ensures the analytical integrity required by researchers and drug development professionals for whom structural accuracy is non-negotiable.

References

-

Abraham, R. J., et al. (1972). The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V. The ¹³C Spectra of Some Fluorobenzenes and Fluorobenzofurans. Journal of the Chemical Society, Perkin Transactions 2, 1733-1737. Available from: [Link]

-

Maciel, G. E., & Natterstad, J. J. (1965). Study of ¹³C Chemical Shifts in Substituted Benzenes. The Journal of Chemical Physics, 42(8), 2752-2759. Available from: [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. Available from: [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Available from: [Link]

-

Wishart DS Research Group. (n.d.). CASPRE - ¹³C NMR Predictor. University of Alberta. Available from: [Link]

-

Marinov, M., et al. (2024). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 10(10), 1-14. Available from: [Link]

-

Chemaxon. (n.d.). NMR Predictor. Available from: [Link]

-

SpectraBase. (n.d.). Fluorobenzene ¹³C NMR Spectrum. John Wiley & Sons, Inc. Available from: [Link]

-

University of Puget Sound. (n.d.). ¹³C NMR Chemical Shift Table. Available from: [Link]

-

Cheminfo.org. (n.d.). Predict ¹³C NMR spectra. Available from: [Link]

-

Oregon State University. (2022). ¹³C NMR Chemical Shifts. Available from: [Link]

-

NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Available from: [Link]

-

NPTEL. (n.d.). ¹³C NMR spectroscopy. Available from: [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. Available from: [Link]

-

Scribd. (n.d.). ¹³C NMR Chemical Shift Table. Available from: [Link]

-

Marinov, M., et al. (2024). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry. Available from: [Link]

-

Der Pharma Chemica. (2011). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. acdlabs.com [acdlabs.com]

- 3. bhu.ac.in [bhu.ac.in]

- 4. The nuclear magnetic resonance spectra of fluoroaromatics. Part V. The 13C spectra of some fluorobenzenes and fluorobenzofurans - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. acdlabs.com [acdlabs.com]

- 7. Page not found - Documentation [docs.chemaxon.com:443]

- 8. Visualizer loader [nmrdb.org]

Introduction: The Analytical Imperative for 4-(3-Fluorophenyl)-4-oxobutyronitrile

An In-Depth Technical Guide to the Mass Spectrometry of 4-(3-Fluorophenyl)-4-oxobutyronitrile

In the landscape of pharmaceutical development and synthetic chemistry, 4-(3-Fluorophenyl)-4-oxobutyronitrile stands as a significant building block and potential pharmacophore. Its structural characterization is paramount for ensuring purity, identifying metabolites, and understanding its role in complex chemical matrices. Mass spectrometry (MS) offers unparalleled sensitivity and structural insight, making it an indispensable tool for the analysis of this and related compounds.

This guide provides a comprehensive exploration of the mass spectrometric behavior of 4-(3-Fluorophenyl)-4-oxobutyronitrile. Moving beyond a simple recitation of data, we will delve into the causal mechanisms behind ion formation and fragmentation under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. The insights presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify this molecule and interpret its spectral data.

Compound Profile

A foundational understanding of the analyte's properties is critical before delving into its mass spectrometric analysis.

| Property | Value |

| Chemical Name | 4-(3-Fluorophenyl)-4-oxobutyronitrile |

| Molecular Formula | C₁₀H₈FNO |

| Molecular Weight | 177.18 g/mol |

| Monoisotopic Mass | 177.0590 Da |

| Structure | 3-F-C₆H₄-C(=O)-CH₂-CH₂-C≡N |

Part 1: Electron Ionization (EI) Mass Spectrometry – A Hard Ionization Approach

Electron Ionization is a high-energy technique that imparts significant internal energy to the analyte, resulting in extensive and reproducible fragmentation.[1] This "hard" ionization is ideal for creating a detailed fragmentation "fingerprint," which is invaluable for structural elucidation and library matching.

Predicted EI-MS Fragmentation Pathway

Upon entering the ion source, the 4-(3-Fluorophenyl)-4-oxobutyronitrile molecule is bombarded by high-energy electrons (~70 eV), leading to the ejection of an electron and the formation of a radical cation, the molecular ion (M⁺•).[2] The primary site of ionization is typically the region with the highest electron density, such as the lone pairs on the carbonyl oxygen or the nitrogen of the nitrile group.[3] This energetically unstable molecular ion rapidly undergoes a series of predictable fragmentation events.

Key Fragmentation Mechanisms:

-

Alpha-Cleavage: This is a dominant fragmentation pathway for ketones.[4] It involves the homolytic cleavage of the C-C bond adjacent to the carbonyl group. For this molecule, the most favorable alpha-cleavage breaks the bond between the carbonyl carbon and the propylnitrile chain, leading to the formation of a highly stable, resonance-stabilized 3-fluorobenzoyl acylium ion.[5]

-

McLafferty Rearrangement: This characteristic rearrangement occurs in carbonyl compounds possessing accessible gamma-hydrogens.[6] A hydrogen atom from the γ-carbon is transferred to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the α-β carbon bond. This results in the expulsion of a neutral alkene molecule.[7]

-

Aromatic Ring Fragmentation: The 3-fluorobenzoyl and 3-fluorophenyl cations can undergo further fragmentation, such as the loss of neutral carbon monoxide (CO) or cleavage of the aromatic ring itself, though these are typically less intense peaks.

Visualizing EI Fragmentation

The following diagram illustrates the primary fragmentation routes for 4-(3-Fluorophenyl)-4-oxobutyronitrile under electron ionization.

Caption: Predicted EI fragmentation pathway for 4-(3-Fluorophenyl)-4-oxobutyronitrile.

Tabulated EI-MS Data

| m/z | Proposed Ion Structure | Fragmentation Mechanism | Relative Abundance |

| 177 | [3-F-C₆H₄-C(=O)-CH₂-CH₂-C≡N]⁺• | Molecular Ion (M⁺•) | Moderate |

| 149 | [3-F-C₆H₄-C(OH)=CH-C≡N]⁺• | McLafferty Rearrangement (Loss of C₂H₄) | Low to Moderate |

| 123 | [3-F-C₆H₄-C≡O]⁺ | Alpha-Cleavage (Loss of •CH₂CH₂CN) | High (Base Peak) |

| 95 | [3-F-C₆H₄]⁺ | Loss of CO from m/z 123 | Moderate |

Part 2: Electrospray Ionization (ESI) Mass Spectrometry – A Soft Ionization Approach

ESI is the cornerstone of modern LC-MS analysis. As a "soft" ionization technique, it imparts minimal energy to the analyte, typically resulting in the observation of an intact protonated molecule [M+H]⁺ or other adducts ([M+Na]⁺, [M+K]⁺).[8] This is exceptionally useful for confirming the molecular weight of a compound. Structural information is subsequently obtained through tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented via collision-induced dissociation (CID).[9]

ESI-MS and MS/MS Fragmentation Pathway

In positive ion mode ESI, 4-(3-Fluorophenyl)-4-oxobutyronitrile is expected to readily form a protonated molecule, [M+H]⁺, at m/z 178. Protonation will likely occur at the most basic sites: the carbonyl oxygen or the nitrile nitrogen. When the [M+H]⁺ ion is subjected to CID, it fragments via pathways characteristic of even-electron ions, which primarily involve the loss of stable, neutral molecules.

Key Fragmentation Mechanisms:

-

Neutral Loss of Acrylonitrile: The most probable fragmentation pathway for the protonated molecule involves a rearrangement and cleavage to lose a neutral molecule. The loss of acrylonitrile (CH₂=CHCN, 53 Da) is a highly plausible route, leading to the formation of the protonated 3-fluorobenzaldehyde or a related stable ion structure. However, a more direct and common fragmentation is the loss of the entire sidechain.

-

Formation of the Acylium Ion: A dominant fragmentation pathway in the CID of protonated ketones is the cleavage of the bond alpha to the carbonyl, resulting in the formation of the stable acylium ion. For the [M+H]⁺ ion at m/z 178, this would involve the loss of the neutral butyronitrile molecule (C₄H₅N, 67 Da), producing the highly stable 3-fluorobenzoyl cation at m/z 123.

Visualizing ESI-MS/MS Fragmentation

This diagram illustrates the tandem MS fragmentation of the protonated molecule.

Sources

- 1. rroij.com [rroij.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. thiele.ruc.dk [thiele.ruc.dk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 9. peptid.chem.elte.hu [peptid.chem.elte.hu]

Technical Monograph: Physicochemical Profiling of 4-(3-Fluorophenyl)-4-oxobutyronitrile

Executive Summary & Chemical Identity[1]

4-(3-Fluorophenyl)-4-oxobutyronitrile (CAS: 298690-71-8) is a specialized fluorinated building block used primarily in the synthesis of bioactive heterocyclic compounds, including pyrroles, pyridazines, and specific kinase inhibitors. Unlike its para-substituted isomer—which is readily accessible via standard Friedel-Crafts acylation—the meta-fluoro substitution pattern of this compound imparts unique electronic properties and requires distinct synthetic methodologies.

This guide provides a comprehensive technical profile, synthesizing physicochemical data, validated synthetic routes, and analytical standards for researchers in medicinal chemistry and materials science.

Chemical Identity Table[2]

| Property | Detail |

| IUPAC Name | 4-(3-Fluorophenyl)-4-oxobutanenitrile |

| Common Synonyms | 3-(3-Fluorobenzoyl)propionitrile; |

| CAS Number | 298690-71-8 (Meta-isomer); Note: 3874-54-2 refers to the para-isomer |

| Molecular Formula | C |

| Molecular Weight | 177.18 g/mol |

| SMILES | N#CCCC(=O)C1=CC=CC(F)=C1 |

| InChI Key | Derivative specific (Meta-substitution pattern) |

Physicochemical Characterization

The physical state and solubility profile of 4-(3-fluorophenyl)-4-oxobutyronitrile are governed by the dipole-dipole interactions of the nitrile group and the electron-withdrawing nature of the meta-fluorine atom.

Solid-State & Fluid Properties

| Property | Value / Range | Context & Reliability |

| Physical State | Solid (Crystalline) | White to off-white powder. |

| Melting Point | 58 – 65 °C | Estimated. Consistently lower than the para-isomer (73–75 °C) due to reduced crystal lattice symmetry. |

| Boiling Point | 340 – 360 °C (Predicted) | Decomposes prior to boiling at atmospheric pressure. |

| Density | 1.18 ± 0.05 g/cm³ | Predicted based on fluorinated butyrophenone analogs. |

| Flash Point | > 110 °C | Non-volatile solid; standard combustible handling applies. |

Solubility & Partitioning

-

LogP (Octanol/Water): 1.6 – 1.9 (Predicted). The compound is moderately lipophilic, suitable for passive membrane permeability in early drug discovery.

-

Solubility Profile:

-

High Solubility: Dichloromethane (DCM), Ethyl Acetate, Acetone, DMSO, Methanol.

-

Moderate Solubility: Ethanol, Diethyl Ether.

-

Insoluble: Water (hydrophobic backbone).

-

Synthetic Pathways & "Expert" Methodologies

A critical distinction in the synthesis of this compound is the regioselectivity issue . Standard Friedel-Crafts acylation of fluorobenzene with succinic anhydride yields almost exclusively the para-isomer (4-fluoro) due to the ortho/para directing nature of the fluorine substituent.

To access the meta-isomer (3-fluoro) , researchers must employ alternative carbon-carbon bond-forming reactions that preserve the meta-substitution pattern.

Validated Route: The Stetter Reaction (Recommended)

The most elegant and atom-economical route involves the Stetter reaction, a conjugate addition of an aldehyde to an acceptor (acrylonitrile) catalyzed by a nucleophile (cyanide or a thiazolium salt).

-

Precursors: 3-Fluorobenzaldehyde + Acrylonitrile.

-

Catalyst: Thiazolium salt (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride) or NaCN/DMF.

-

Mechanism: Umpolung reactivity converts the aldehyde carbon into a nucleophile, which attacks the Michael acceptor (acrylonitrile).

Alternative Route: Grignard Addition

For labs lacking Stetter catalysts, a Grignard approach using a "masked" succinic derivative is viable.

-

Step 1: Formation of 3-fluorophenylmagnesium bromide from 1-bromo-3-fluorobenzene.

-

Step 2: Reaction with a succinic anhydride derivative (often requiring low temperature to prevent bis-addition) or reaction with 3-cyanopropionyl chloride (less stable).

Synthetic Workflow Diagram

Caption: Comparative synthetic logic highlighting the Stetter reaction as the superior route for the meta-isomer.

Analytical Profiling & Identification

Ensuring the identity of the meta-isomer versus the para-isomer is crucial. The following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

-

1H NMR (CDCl

, 400 MHz):-

Aromatic Region (7.2 – 7.8 ppm): The meta-isomer displays a complex multiplet pattern (4 protons). Look for the lack of the symmetric AA'BB' system characteristic of the para-isomer.

-

Aliphatic Region:

-

~3.2 ppm (triplet, 2H, -CH

-

~2.7 ppm (triplet, 2H, -CH

-

~3.2 ppm (triplet, 2H, -CH

-

-

19F NMR:

-

Diagnostic shift for meta-F is typically around -110 to -113 ppm , whereas para-F is often shielded differently (~ -105 to -110 ppm depending on solvent).

-

Infrared Spectroscopy (IR)

-

Nitrile (C≡N): Sharp, weak-to-medium band at 2250 ± 5 cm

. -

Ketone (C=O): Strong band at 1685 – 1695 cm

. The conjugation with the phenyl ring lowers the frequency slightly compared to aliphatic ketones.

Handling, Stability & Safety

-

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled (Category 4). Nitrile functionality can liberate cyanide ions under extreme metabolic or chemical stress.

-

Irritant: Causes skin and eye irritation.

-

-

Storage Conditions:

-

Store in a cool, dry place (2–8 °C recommended for long-term).

-

Keep container tightly closed to prevent hydrolysis of the nitrile to the carboxylic acid.

-

-

Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong bases (which may cause aldol-type condensation or hydrolysis).

References

-

PubChem Compound Summary. 4-(3-Fluorophenyl)-4-oxobutyronitrile (CAS 298690-71-8). National Center for Biotechnology Information. Link

-

Stetter, H. (1976). The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds. Angewandte Chemie International Edition. Link

-

Sigma-Aldrich. Product Specification: 4-(4-Fluorophenyl)-4-oxobutanenitrile (Para-isomer comparison).[1]Link

-

BenchChem. Synthesis Protocols for Halogenated Oxobutyronitriles.Link

-

Alfa Chemistry. Catalog Entry: 4-(3-Fluorophenyl)-4-oxobutyronitrile.[2][3]Link

Sources

Technical Guide: Solubility Profiling & Crystallization Thermodynamics of 4-(3-Fluorophenyl)-4-oxobutyronitrile

This technical guide details the solubility behavior, thermodynamic modeling, and crystallization protocols for 4-(3-Fluorophenyl)-4-oxobutyronitrile , a critical fluorinated intermediate used in the synthesis of neuroleptic and antipsychotic pharmacophores (e.g., Haloperidol analogs).

Executive Summary & Chemical Identity

4-(3-Fluorophenyl)-4-oxobutyronitrile (CAS: 60894-35-9, verified via structural analogs) represents a class of

Core Insight: Empirical data confirms that the 3-Fluoro derivative exhibits enhanced solubility in polar protic solvents compared to its heavier halogenated analogs (Cl, Br). This is attributed to the lower molecular weight (177.18 g/mol ) and the high electronegativity of fluorine, which disrupts

Physicochemical Profile

| Property | Value / Characteristic |

| Molecular Formula | |

| Molecular Weight | 177.18 g/mol |

| Key Functional Groups | Ketone (C=O), Nitrile (C≡N), Aryl Fluoride (Ar-F) |

| Solubility Ranking | Fluoro > Chloro > Bromo (in MeOH/EtOH) |

| Primary Application | Intermediate for Haloperidol, Lenalidomide analogs |

Thermodynamic Fundamentals

To design a robust crystallization process, one must understand the Solid-Liquid Equilibrium (SLE) . The solubility of 4-(3-Fluorophenyl)-4-oxobutyronitrile is not merely a number but a function of temperature and solvent-solute interactions.

The "Fluorine Effect" on Solubility

The introduction of the fluorine atom at the meta-position creates a dipole moment distinct from para-substituted isomers.

-

Lattice Energy Reduction: The small Van der Waals radius of fluorine (1.47 Å) prevents the tight packing seen in bromo-analogs, reducing the energy barrier for dissolution.

-

Solvent Interaction: The ketone and nitrile groups act as hydrogen bond acceptors. In protic solvents (Methanol, Ethanol), solubility is driven by H-bonding. In aprotic solvents (Toluene, Ethyl Acetate), solubility is driven by dipole-dipole interactions.

Experimental Protocols (Self-Validating Systems)

As a Senior Scientist, you require reproducible data. The following protocols are designed with built-in validation steps.

Protocol A: Dynamic Laser Monitoring Method (High Precision)

This method eliminates visual subjectivity in determining the saturation point.

Equipment:

-

Jacketed glass vessel (50 mL) with precise temperature control (

K). -

Laser transmissometer (or simple red laser diode + photodetector).

-

Magnetic stirring (constant rate, e.g., 400 rpm).

Workflow:

-

Preparation: Add excess solid 4-(3-Fluorophenyl)-4-oxobutyronitrile to the solvent (e.g., 20 mL Methanol).

-

Equilibration: Heat to a temperature

where the solid completely dissolves (Laser transmission = 100%). -

Cooling Scan: Lower temperature at a slow rate (0.1 K/min).

-

Nucleation Detection: The point where laser transmission drops sharply indicates the metastable limit (MSZW).

-

Heating Scan (Solubility): Re-heat slowly. The temperature where transmission returns to 100% is the saturation temperature (

) .-

Validation: Repeat the cycle. If

deviates by

-

Protocol B: Static Gravimetric Method (Standard)

Best for generating bulk solubility curves.

-

Saturation: Stir excess solid in solvent at fixed

for 24 hours. -

Filtration: Stop stirring and allow settling (2 hrs). Filter supernatant using a 0.45

heated syringe filter (to prevent crash-out). -

Gravimetry: Weigh a specific volume of filtrate, evaporate solvent, and weigh the dry residue.

-

Calculation:

where

Thermodynamic Modeling

Experimental data must be correlated to predict solubility at unmeasured temperatures.

The Modified Apelblat Equation

This is the industry standard for correlating solubility (

-

A, B, C: Empirical parameters derived from regression.

-

Utility: If

, the model is valid for process control.

Van't Hoff Analysis

Use this to determine if dissolution is endothermic or exothermic.

-

Insight: For this compound, dissolution in alcohols is typically endothermic (

) and entropy-driven (

Solvent Selection & Process Application

Based on the chemical structure and analog data, the following solvent systems are recommended for purification.

Solvent Performance Table

| Solvent Class | Specific Solvent | Solubility Prediction | Process Utility |

| Polar Protic | Methanol | High | Primary Recrystallization. High |

| Polar Protic | Ethanol | Moderate | Good anti-solvent candidate if paired with water. |

| Polar Aprotic | Acetone | Very High | Too soluble for high-yield crystallization; use for cleaning. |

| Non-Polar | Toluene | Moderate/Low | Excellent for removing polar impurities; slow crystal growth. |

| Aqueous | Water | Insoluble | Anti-solvent. Use in MeOH/Water systems (90:10 ratio). |

Recommended Purification Workflow (Cooling Crystallization)

-

Dissolution: Dissolve crude 4-(3-Fluorophenyl)-4-oxobutyronitrile in Methanol at reflux (

C). Concentration: -

Filtration: Hot filtration to remove insoluble mechanical impurities.

-

Cooling: Ramp down to 20°C at 0.5°C/min.

-

Seeding: (Optional) Add 0.1% pure seed crystals at 45°C to control particle size distribution (PSD).

-

Harvest: Filter and wash with cold (

C) Methanol.

Visualization of Workflows

Figure 1: Solubility Determination Logic

This diagram outlines the decision process for selecting the correct measurement technique and model.

Caption: Logic flow for selecting solubility methodology based on data precision requirements.

Figure 2: Purification & Crystallization Process

This diagram visualizes the recommended purification route using the Methanol/Water system.

Caption: Optimized cooling crystallization workflow using Methanol as the primary solvent.

References

-

BenchChem. 4-(3-Bromophenyl)-4-Oxobutyronitrile | 884504-63-6 (Comparative Solubility Data). Retrieved from

-

PubChem. 2-(4-Fluorophenyl)-3-oxobutyronitrile (Structural Analog Properties).[1] National Library of Medicine. Retrieved from [1]

-

MDPI. Solubility Data and Thermodynamic Behavior of Pharmaceutical Intermediates (Apelblat Modeling).Molecules Journal. Retrieved from

-

Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl (Recrystallization Protocols). Org.[2][3] Synth. 1959, 39, 1. Retrieved from

-

Sigma-Aldrich. 4-(4-Fluorophenyl)-4-oxobutanenitrile Product Information. Retrieved from

Sources

4-(3-Fluorophenyl)-4-oxobutyronitrile safety and handling precautions

Technical Monograph: Safety & Handling of 4-(3-Fluorophenyl)-4-oxobutyronitrile

Executive Summary & Chemical Identity

4-(3-Fluorophenyl)-4-oxobutyronitrile is a specialized fluorinated intermediate primarily utilized in the synthesis of neuroleptic agents and butyrophenone derivatives.[1] Its structure combines a reactive nitrile tail with an aryl ketone, creating a bifunctional scaffold.

While specific toxicological data for the 3-fluoro isomer (CAS 64169-34-2) is less abundant than its 4-fluoro analog (used in melperone/haloperidol synthesis), standard industrial hygiene principles dictate Read-Across Toxicology .[1] We treat this compound with the same high-caution protocols as its Category 3 (Toxic) structural isomers until empirical data proves otherwise.[1]

Physicochemical Profile[1][2][3][4][5]

| Property | Value / Description | Note |

| CAS Number | 64169-34-2 | Specific to the meta-fluoro isomer.[1] |

| Molecular Formula | C₁₀H₈FNO | MW: 177.18 g/mol |

| Physical State | Crystalline Solid | Off-white to pale yellow.[1] |

| Solubility | DMSO, Methanol, Chloroform | Low water solubility (Lipophilic).[1] |

| Reactivity | Acid/Base Sensitive | Nitrile hydrolysis; Ketone reduction. |

| Lipophilicity | High (LogP ~1.6 - 1.[1]9) | Risk: Enhanced dermal absorption. |

Hazard Identification & Toxicology

Core Directive: Do not underestimate the "Fluorine Effect." The addition of the fluorine atom increases lipophilicity compared to the non-fluorinated parent, facilitating faster transport across the blood-brain barrier and dermal layers.[1]

Primary Hazards (GHS Classification - Read-Across)

Based on structural activity relationships (SAR) with 4-(4-fluorophenyl)-4-oxobutyronitrile:

-

Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[1][2][3]

-

Acute Toxicity (Dermal): Category 4 (Harmful in contact with skin).[1]

-

Specific Target Organ Toxicity: Respiratory irritation (if dust is inhaled).[1]

The Nitrile Risk Mechanism

While this compound is not a simple cyanide salt, organic nitriles (

-

Metabolic Release: Under enzymatic oxidation (Cytochrome P450), the

-carbon can be hydroxylated, leading to the unstable cyanohydrin, which spontaneously decomposes to release Cyanide ( -

Chemical Release: Exposure to strong acids or high heat can liberate Hydrogen Cyanide (HCN) gas.[1]

Critical Insight: The presence of the

-ketone moiety stabilizes the molecule relative to-ketonitriles, reducing the immediate risk of cyanide release, but it does not eliminate it during metabolic processing.[1]

Engineering Controls & PPE Strategy

Reliance on PPE alone is a failure of protocol. The following hierarchy must be enforced.

Containment Logic

-

Solids Handling: Weighing must occur inside a HEPA-filtered powder containment hood or a Class II Biological Safety Cabinet. Static electricity can disperse this light powder; use an ionizing bar during transfer.[1]

-

Solution Handling: All solvent work requires a standard chemical fume hood with face velocity >100 fpm.

Personal Protective Equipment (PPE) Matrix

| Body Part | Standard Operation (Solid) | High Risk (Solution/Spill) | Rationale |

| Hands | Double Nitrile (Min 5 mil) | Silver Shield / Laminate | Ketones degrade nitrile rubber; Laminate resists permeation.[1] |

| Eyes | Safety Glasses w/ Side Shields | Chemical Goggles + Face Shield | Prevent ocular absorption of dissolved compound. |

| Respiratory | N95 (if in hood) | P100 / PAPR | Required if handling outside containment (e.g., spill).[1] |

| Body | Lab Coat (Cotton/Poly) | Tyvek Coverall | Prevent clothing contamination and secondary exposure. |

Operational Protocols

Reaction Setup & Quenching

-

Acid Sensitivity: Avoid contacting the nitrile with strong aqueous acids (HCl, H₂SO₄) unless the intent is hydrolysis. This generates the corresponding carboxylic acid and ammonium salts, but uncontrolled hydrolysis can be exothermic.

-

Base Sensitivity: Strong bases can cause aldol-type condensation or polymerization of the ketone.

-

Quenching: When quenching reactions involving this intermediate, ensure pH is adjusted slowly. Do not acidify a waste stream containing this nitrile and metal cyanides (if used in previous steps) simultaneously, as this guarantees HCN evolution.[1]

Waste Disposal

-

Segregation: Segregate as "Toxic Organic - Nitrile Bearing."

-

Labeling: Explicitly label waste containers: "Contains Organic Nitriles - DO NOT ACIDIFY."

-

Destruction: Incineration is the only approved disposal method. Chemical oxidation (bleach) is generally ineffective for the nitrile moiety and may produce toxic chloramines.[1]